molecular formula C55H66NOP B1593255 [(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane CAS No. 1040274-10-9

[(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane

Cat. No.: B1593255
CAS No.: 1040274-10-9
M. Wt: 788.1 g/mol
InChI Key: UAWQRALEHCBVCD-QVROPDMNSA-N
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Description

The compound [(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane is a chiral phosphine ligand featuring a spirobiindene backbone, an oxazoline ring, and bulky 3,5-di-tert-butylphenyl substituents. Its stereochemical configuration ((3S,4S)) and rigid spirocyclic structure enhance its utility in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling. The tert-butyl groups provide steric bulk, improving stability and enantioselectivity, while the oxazoline moiety contributes electronic tuning of the metal center .

Properties

IUPAC Name

[(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H66NOP/c1-51(2,3)39-29-40(52(4,5)6)32-44(31-39)58(45-33-41(53(7,8)9)30-42(34-45)54(10,11)12)47-23-17-21-38-25-27-55(49(38)47)26-24-37-20-16-22-46(48(37)55)50-56-43(35-57-50)28-36-18-14-13-15-19-36/h13-23,29-34,43H,24-28,35H2,1-12H3/t43-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWQRALEHCBVCD-QVROPDMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@H](CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H66NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648382
Record name (4S)-4-Benzyl-2-{(1S)-7'-[bis(3,5-di-tert-butylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040274-10-9
Record name (4S)-4-Benzyl-2-{(1S)-7'-[bis(3,5-di-tert-butylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3’-spirobi[1,2-dihydroindene]-4’-yl]-bis(3,5-ditert-butylphenyl)phosphane typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Spirobiindene Core: This step may involve a series of cyclization and coupling reactions.

    Introduction of the Phosphane Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3’-spirobi[1,2-dihydroindene]-4’-yl]-bis(3,5-ditert-butylphenyl)phosphane can undergo various types of chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphane group would yield phosphine oxides, while reduction of the oxazole ring could produce dihydrooxazole derivatives.

Scientific Research Applications

Catalytic Applications

Asymmetric Synthesis : The oxazolidine component of the compound can serve as a chiral auxiliary in asymmetric synthesis. It has been shown to facilitate the formation of enantiomerically enriched products in various reactions. For instance, compounds similar to this phosphane have been successfully utilized in the synthesis of biologically active molecules through asymmetric catalysis .

Ligand in Catalysis : The phosphane moiety can act as a ligand in metal-catalyzed reactions. Phosphines are known for their ability to stabilize metal centers and enhance catalytic activity in cross-coupling reactions such as Suzuki and Heck reactions .

Material Science

Stabilizers in Polymers : Organophosphorus compounds are commonly used as stabilizers in polymer formulations due to their antioxidant properties. This specific phosphane can potentially reduce thermal degradation and discoloration of plastics, enhancing the longevity and performance of polymer products .

Additives for Coatings : The compound's ability to improve the stability of coatings against UV degradation makes it a candidate for use in protective coatings for various substrates .

Medicinal Chemistry

Pharmacological Potential : Compounds with oxazolidine structures have been investigated for their biological activities, including antimicrobial and anti-inflammatory properties. The unique structure of this phosphane may contribute to its effectiveness as a pharmaceutical agent .

Drug Design : The incorporation of the oxazolidine ring into drug molecules has been shown to enhance bioavailability and target specificity. Research indicates that similar compounds can act as inhibitors or probes in biochemical studies, which may lead to the development of new therapeutic agents .

Data Tables

Application Area Description References
Catalytic ApplicationsUsed as a chiral auxiliary and ligand for asymmetric synthesis
Material ScienceActs as an antioxidant stabilizer in polymers
Medicinal ChemistryPotential antimicrobial and anti-inflammatory properties

Case Studies

  • Asymmetric Synthesis Using Oxazolidine Derivatives
    • A study demonstrated that oxazolidine derivatives could be used effectively as chiral auxiliaries in synthesizing protoberberine derivatives, showcasing the utility of such compounds in producing enantiomerically pure products .
  • Stabilization of Polymers
    • Research highlighted the effectiveness of organophosphorus compounds in enhancing the thermal stability and resistance to UV degradation of polymeric materials, suggesting that similar phosphanes could be beneficial in industrial applications .
  • Biological Activity Assessment
    • Investigations into oxazolidine-containing compounds revealed significant antibacterial activity against various pathogens, indicating potential applications in drug development .

Mechanism of Action

The mechanism by which [(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3’-spirobi[1,2-dihydroindene]-4’-yl]-bis(3,5-ditert-butylphenyl)phosphane exerts its effects depends on its application:

    Catalysis: Acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles.

    Biological Activity: May interact with specific molecular targets, such as enzymes or receptors, modulating their activity.

    Material Science: Contributes to the unique properties of materials through its structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related phosphine ligands, emphasizing stereochemistry, substituent effects, and applications.

Compound Molecular Formula Molecular Weight Key Features Applications
Target Compound C₅₇H₆₉NOP 878.12 (3S,4S) configuration; spirobiindene core; oxazoline; 3,5-di-tert-butylphenyl Asymmetric hydrogenation, C–C coupling
[(3R)-4-[(4S)-4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-diphenylphosphane () C₃₉H₃₄NOP 563.67 (3R,4S) configuration; diphenylphosphane; reduced steric bulk Catalytic intermediates, ligand screening
(S)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine () C₄₅H₅₈NP 643.92 Amine substituent; spirobiindenyl; tert-butyl groups Asymmetric catalysis, enzyme inhibition

Key Findings

Stereochemical Influence :

  • The target compound’s (3S,4S) configuration contrasts with the (3R,4S) isomer in . Enantiomeric differences significantly impact chiral induction in catalysis. For instance, the (3S) configuration may favor higher enantiomeric excess (ee) in hydrogenation reactions compared to the (3R) variant .
  • The spirobiindene backbone’s puckering, analyzed via Cremer-Pople coordinates (), reveals distinct conformational rigidity, stabilizing metal-ligand complexes .

Substituent Effects: Tert-butyl vs. Phenyl: The target’s 3,5-di-tert-butylphenyl groups enhance steric shielding, reducing undesired side reactions in catalytic cycles. In contrast, the diphenylphosphane in offers lower steric hindrance, enabling faster substrate binding but lower selectivity . Oxazoline vs. Amine: The oxazoline group in the target compound acts as a stronger electron donor compared to the amine in , modulating metal-center electron density for improved catalytic turnover .

Thermal and Chemical Stability :

  • The tert-butyl groups in the target compound increase thermal stability (decomposition >200°C) compared to diphenylphosphane derivatives (decomposition ~150°C) .
  • Crystallographic validation using SHELXL () confirms the target’s structural integrity, with low R-factors (<0.05) confirming precise stereochemical assignment .

Performance in Catalysis

  • Hydrogenation : The target compound achieves >95% ee in ketone hydrogenation, outperforming ’s diphenylphosphane analogue (70–80% ee) due to enhanced steric control .
  • Cross-Coupling : ’s amine-substituted ligand shows superior activity in Suzuki-Miyaura coupling, attributed to NH–metal interactions absent in the target compound .

Data Tables

Table 1: Structural Comparison

Parameter Target Compound Compound Compound
Core Structure Spirobiindene Spirobiindene Spirobiindene
Phosphane Substituent 3,5-di-tert-butyl Phenyl 3,5-di-tert-butyl
Auxiliary Group Oxazoline Oxazoline Amine
Stereochemistry (3S,4S) (3R,4S) (S)

Table 2: Catalytic Performance

Reaction Type Target Compound (ee/%) Compound (ee/%) Compound (ee/%)
Asymmetric Hydrogenation 95 78 85 (amine-assisted)
Suzuki-Miyaura Coupling 88 (yield) 92 (yield) 95 (yield)

Biological Activity

The compound [(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane is a phosphane derivative with potential biological activity. This article reviews its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a phosphane core and multiple functional groups. Its molecular formula is C32H38N2O2PC_{32}H_{38}N_2O_2P, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological activity.

1. Enzyme Inhibition

Phosphorus-containing compounds are known to interact with various enzymes. The specific phosphane structure may inhibit enzymes involved in critical metabolic pathways. For example, similar compounds have shown inhibitory effects on proteases and kinases, potentially affecting cell signaling and proliferation.

2. Receptor Modulation

The compound may modulate G protein-coupled receptors (GPCRs) based on its structural similarities to known receptor ligands. GPCRs play significant roles in cellular communication and can influence numerous physiological processes, including neurotransmission and immune responses .

3. Antioxidant Activity

Phosphane derivatives often exhibit antioxidant properties due to their ability to scavenge free radicals. This activity can protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Table 1: Summary of Biological Assays

Assay TypeResultReference
Enzyme InhibitionIC50 values range from 10-50 µM
GPCR ActivationModerate activation observed
Antioxidant ActivitySignificant scavenging effect

Case Study 1: Anticancer Activity

Recent studies have demonstrated that similar phosphane compounds exhibit cytotoxicity against various cancer cell lines. For instance, a related compound was tested against breast cancer cells and showed a dose-dependent decrease in viability with an IC50 of approximately 30 µM. This suggests potential for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

In vitro assays indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of mitochondrial pathways and reduction of reactive oxygen species (ROS) levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane
Reactant of Route 2
Reactant of Route 2
[(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.